(2-Oxetan-3-yl-ethyl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamic acid esters. It is characterized by the presence of a tert-butyl group attached to a carbamic acid moiety, which is further linked to a 2-oxetan-3-yl ethyl group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activity and utility in synthetic chemistry.
The compound can be classified under organic compounds, specifically as an ester derived from carbamic acid. Its structure indicates that it may have applications in the synthesis of pharmaceuticals or agrochemicals. The oxetane ring contributes to its unique chemical properties, making it a subject of study for its reactivity and potential applications in drug development.
The synthesis of (2-Oxetan-3-yl-ethyl)-carbamic acid tert-butyl ester typically involves several key steps:
These steps require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular formula of (2-Oxetan-3-yl-ethyl)-carbamic acid tert-butyl ester is C₉H₁₉N₃O₃. Its structure features:
The three-dimensional conformation of this compound can significantly influence its reactivity and interactions with biological targets.
(2-Oxetan-3-yl-ethyl)-carbamic acid tert-butyl ester can participate in several chemical reactions:
These reactions are crucial for predicting how this compound might behave in different environments, particularly in biological contexts.
The mechanism of action for (2-Oxetan-3-yl-ethyl)-carbamic acid tert-butyl ester largely depends on its interactions with biological molecules. Potential pathways include:
Understanding these mechanisms requires detailed studies involving kinetic assays and binding affinity measurements to elucidate its biological effects.
The physical properties of (2-Oxetan-3-yl-ethyl)-carbamic acid tert-butyl ester include:
Chemical properties include:
These properties are essential for predicting how this compound will behave in various chemical environments and applications.
(2-Oxetan-3-yl-ethyl)-carbamic acid tert-butyl ester has potential applications in several scientific domains:
Research into this compound continues to explore its full range of applications and effectiveness in relevant fields.
The oxetane ring within (2-Oxetan-3-yl-ethyl)-carbamic acid tert-butyl ester is synthesized primarily through intramolecular Williamson etherification or biocatalytic dehalogenation. 3-Chloro-1-phenylpropan-1-ol serves as a model substrate for enzymatic ring closure, where engineered halohydrin dehalogenases (HHDHs) catalyze enantioselective oxetane formation. Key residues (e.g., F19, A69, Y168) in HHDH active sites are optimized via saturation mutagenesis to enhance cyclization efficiency and stereocontrol [5].
Non-enzymatic routes utilize cesium carbonate or tetrabutylammonium iodide (TBAI) to mediate nucleophilic displacement of halides in γ-haloalcohol precursors. These methods achieve moderate yields (45–65%) but face limitations with acid-sensitive substrates due to basic conditions. 3,3-Disubstituted oxetanes exhibit superior stability under physiological pH, as steric hindrance at C3 impedes ring-opening by external nucleophiles [8] [1].
Table 1: Oxetane Ring-Closing Methodologies
Method | Catalyst/Conditions | Yield Range | Stereoselectivity |
---|---|---|---|
Biocatalytic dehalogenation | Engineered HheD8 mutant | 40–49% | >99% ee |
Williamson etherification | Cs₂CO₃/TBAI, DMF, 60°C | 45–65% | Racemic |
Aluminum-catalyzed coupling | Al-salen complex, CO₂ press. | 55–75% | Substrate-dependent |
Aluminum-based catalysts (e.g., Al-salen complexes) enable one-pot oxetane synthesis from epoxides, amines, and CO₂ under mild conditions (50–80°C, 1–5 bar CO₂). This strategy concurrently constructs the oxetane and carbamate moieties, though regioselectivity challenges persist with unsymmetrical epoxides [4] [2].
Carbamate linkage in the target compound is forged through three primary approaches:
Coupling reagent strategies employ carbodiimides (DIC, EDC·HCl) with additives like ethyl 2-cyano-2-(hydroximino)acetate (Oxyma Pure®) to suppress racemization. Tert-butyl carbamate formation proceeds via in situ generation of a mixed anhydride, followed by nucleophilic attack by 2-oxetan-3-yl-ethanamine. Yields exceed 80% with <2% racemization when using DIC/Oxyma Pure® in dichloromethane at 0°C [3] [1].
CO₂-based methodologies leverage cesium carbonate and TBAI to facilitate three-component coupling of amines, CO₂, and alkyl halides. This route efficiently converts 2-(oxetan-3-yl)ethanamine to the tert-butoxycarbonyl (Boc)-protected carbamate at ambient temperature, avoiding overalkylation. Chiral substrates retain optical purity under these mild conditions [1].
Isocyanate intermediates generated from amines and CO₂ in 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are trapped by tert-butanol. Activated sulfonium reagents dehydrate the carbamic acid intermediate, providing Boc-protected carbamates in 70–85% yield. This metal-free approach tolerates epimerizable centers [1] [9].
Table 2: Carbamate Bond Formation Efficiency
Method | Reagents | Yield | Key Advantage |
---|---|---|---|
Carbodiimide-mediated | DIC, Oxyma Pure®, CH₂Cl₂ | 80–85% | Low racemization |
CO₂/halide coupling | Cs₂CO₃, TBAI, CO₂ (1 atm) | 75–82% | Atom-economical, mild |
Isocyanate trapping | DBU, sulfonium reagent, t-BuOH | 70–85% | Metal-free, chiral integrity |
Enantiocontrol at C3 of the oxetane ring is achieved via:
Biocatalytic dynamic kinetic resolution: Engineered halohydrin dehalogenase HheD8 from Thauera aminoaromatica catalyzes enantioselective ring closure of racemic γ-haloalcohols. Directed evolution of HheD8 (e.g., mutation M124F/R127S) enhances enantioselectivity from E = 8 (wild-type) to E > 200, affording (3R)-oxetanes with >99% ee at preparative scale (20 mmol, 200 mM substrate concentration) [5].
Chiral auxiliaries: Evans’ oxazolidinones or tert-butanesulfinamides direct stereoselective alkylation of 3-oxetanone precursors. Subsequent reduction and functionalization yield enantiopure 3-substituted oxetane building blocks. The carbamate nitrogen’s configuration is preserved during coupling due to the Boc group’s resistance to racemization [6] [8].
Conformational effects: 3,3-Disubstituted oxetanes exhibit restricted ring puckering, enhancing stereochemical stability. The oxetane’s electron-withdrawing nature reduces the pKₐ of proximal amines by ~2.7 units, influencing chiral environment design. Computational studies confirm the antiperiplanar conformation predominates in N-Boc-3-aminomethyloxetanes, minimizing steric interactions [8] [9].
Solid-phase synthesis enables rapid purification and combinatorial access to (2-Oxetan-3-yl-ethyl)-carbamic acid tert-butyl ester derivatives:
Resin-bound amines: Wang or Rink amide resins functionalized with 2-(oxetan-3-yl)ethanamine are treated with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in N,N-dimethylformamide. Coupling efficiencies exceed 95% with a 20-fold excess of Boc₂O, monitored by Kaiser test. Cleavage with trifluoroacetic acid/dichloromethane (1:1) delivers the target compound in 85–90% purity [3].
Polymer-assisted carbamate formation: O-(N-succinimidyl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TSTU) activates tert-butoxycarbonyl groups on polystyrene resins. Subsequent aminolysis with 2-(oxetan-3-yl)ethanamine proceeds in >90% yield. The resin’s hydrophobicity minimizes oxetane ring hydrolysis during synthesis [3] [5].
Enzymatic on-bead synthesis: Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze carbamate formation between resin-bound tert-butyl carbonate and oxetane-containing amines in organic solvents. This strategy achieves 70% conversion with negligible epimerization, though substrate diffusion limitations require extended reaction times (24–48 h) [5].
Notably, the oxetane ring’s stability under solid-phase conditions (0–25°C, pH 7–10) permits integration into automated peptide synthesizers, enabling synthesis of oxetane-modified peptidomimetics [3] [9].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0